molecular formula C7H5BrClN3 B14129528 6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 83472-66-6

6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B14129528
CAS No.: 83472-66-6
M. Wt: 246.49 g/mol
InChI Key: YDILQQUUQWCDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Chemical Reactions Analysis

6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4).

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications.

Properties

CAS No.

83472-66-6

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-5-chloro-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-3-10-5-2-4(8)6(9)11-7(5)12/h2-3H,1H3

InChI Key

YDILQQUUQWCDST-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=C(N=C21)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.